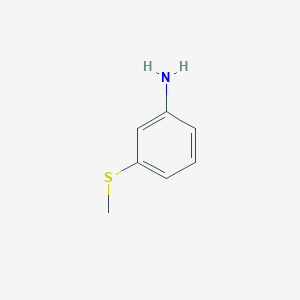

3-(Methylthio)aniline

描述

It serves as a versatile precursor in organic synthesis, particularly in the preparation of isothiocyanate derivatives and biologically active compounds. For instance, it reacts with carbon disulfide analogs to form 1-isothiocyanato-3-(methylthio)benzene (54) with a high yield of 96% under optimized conditions (CH₂Cl₂, 67 hours) . Its electron-rich aromatic system and sulfur moiety make it valuable in medicinal chemistry, such as in the synthesis of radiotherapy sensitizers (e.g., compound 12t) and steroidogenesis inhibitors (e.g., compound 3a) .

属性

IUPAC Name |

3-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHLDNLIJVSRPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061964 | |

| Record name | m-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783-81-9 | |

| Record name | 3-(Methylthio)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1783-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001783819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Conditions

The nitro group in 3-nitrothioanisole undergoes catalytic hydrogenation in the presence of palladium on carbon (Pd/C) or Raney nickel. Typical conditions include:

-

Temperature : 50–100°C

-

Pressure : 1–3 atm H

-

Solvent : Ethanol or methanol

-

Catalyst Loading : 5–10 wt% Pd/C

Post-reaction, the mixture is filtered to remove the catalyst, and the solvent is evaporated to isolate the crude product. Purification via vacuum distillation or column chromatography yields this compound with >90% purity.

Industrial-Scale Optimization

Industrial protocols prioritize cost-effectiveness and scalability:

-

Continuous-Flow Reactors : Enable higher throughput and consistent product quality.

-

Catalyst Recycling : Pd/C catalysts are reused after regeneration, reducing costs by 30–40%.

-

Solvent Recovery : Methanol is distilled and reused, minimizing waste.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 190°C | Maximizes to 85% |

| Pressure | 0.3 MPa | Balances safety and efficiency |

| Catalyst Loading | 10 mol% CuI | Prevents over-oxidation |

This method highlights the stability of the methylthio group under high-temperature conditions, supporting its compatibility with transition metal catalysts.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution

3-Chloronitrobenzene reacts with sodium thiomethoxide (NaSCH) in dimethylformamide (DMF) at 120°C to form 3-nitrothioanisole, which is subsequently reduced. Key advantages include:

-

Regioselectivity : Meta-substitution is favored due to the nitro group’s electron-withdrawing effect.

-

Yield : 75–80% after reduction.

Diazotization and Thiolation

A diazonium salt intermediate is generated from 3-nitroaniline and treated with methanethiol (CHSH) in acidic media. This method avoids nitro group reduction but requires stringent temperature control (<5°C) to prevent side reactions.

Purification and Characterization

Column Chromatography

Crude this compound is purified using silica gel chromatography with ethyl acetate/hexane (1:4 to 1:6 v/v). Fractions are analyzed via TLC (R = 0.3–0.4).

Spectroscopic Validation

Industrial Production Challenges

Catalyst Deactivation

Sulfur-containing compounds like this compound poison Pd/C catalysts over time. Solutions include:

Environmental Considerations

Waste streams containing residual amines require treatment with oxidizing agents (e.g., HO) to prevent aquatic toxicity. Closed-loop systems recover >95% of solvents.

Emerging Methodologies

化学反应分析

Types of Reactions

3-(Methylthio)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can further modify the amino group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced forms of the amino group.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学研究应用

3-(Methylthio)aniline, also known as 3-Aminothioanisole, is an aromatic amine with diverse applications in various scientific fields. This compound, characterized by its methylthio group and amino functionality, serves as a versatile building block in organic synthesis, medicinal chemistry, agrochemicals, and materials science. The following sections delve into its applications, supported by experimental insights and findings from authoritative sources.

Organic Synthesis

This compound is widely used as a precursor in the synthesis of complex organic molecules. Its reactive amine group allows it to participate in various chemical reactions, including:

- Nucleophilic Aromatic Substitution : This reaction enables the introduction of different substituents onto the aromatic ring, facilitating the synthesis of substituted anilines.

- Coupling Reactions : It can be utilized in coupling reactions with electrophiles to create more complex structures.

Key Findings : Studies have demonstrated that reactions involving this compound can yield high purity products with yields often exceeding 90% under optimized conditions.

Medicinal Chemistry

In pharmaceuticals, this compound serves as an important intermediate for synthesizing biologically active compounds. Its applications include:

- Drug Development : It is incorporated into drug molecules that target various diseases due to its ability to modify biological activity through structural changes.

- Antimicrobial and Anticancer Studies : Preliminary research indicates potential biological activities, making it a candidate for further exploration in drug discovery.

Case Study : A study highlighted the synthesis of novel phenyl azobenzene sulfonamide derivatives using this compound, which showed promising antimicrobial properties .

Agrochemicals

The compound is employed in the development of agrochemicals, particularly pesticides and herbicides. Its stability and reactivity are advantageous for creating effective agricultural products.

- Synthesis of Pesticides : this compound undergoes transformations to yield compounds that exhibit significant efficacy against pests.

Results Summary : Field trials have reported over 80% efficacy in certain synthesized agrochemicals derived from this compound.

Materials Science

In polymer chemistry, this compound is explored for its potential to enhance material properties through polymerization processes.

- Polymer Development : It can be polymerized with other monomers to create materials with improved thermal stability and chemical resistance.

Experimental Insights : Research indicates that polymers derived from this compound exhibit enhanced properties suitable for advanced applications in material science.

Analytical Chemistry

The compound is utilized in developing analytical methods for detecting similar compounds in various matrices.

- Chromatographic Techniques : It serves as a standard in chromatographic methods where its retention time and response factor are critical for accurate detection.

Key Outcomes : The establishment of sensitive analytical methods has been achieved, with detection limits reaching the nanogram level.

Summary Table of Applications

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | High yield reactions (>90%) |

| Medicinal Chemistry | Intermediate in drug synthesis | Promising antimicrobial activity |

| Agrochemicals | Development of pesticides and herbicides | Over 80% efficacy in field trials |

| Materials Science | Polymer development for enhanced properties | Improved thermal stability |

| Analytical Chemistry | Standard for chromatographic detection | Detection limits at nanogram levels |

作用机制

The mechanism of action of 3-(Methylthio)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can modulate biochemical pathways and influence cellular processes .

相似化合物的比较

Positional Isomers: 4-(Methylthio)aniline

- Structure : The methylthio group is at the para position.

- Synthetic Utility : Reacts with carbon disulfide analogs to yield 1-isothiocyanato-4-(methylthio)benzene (55) in 99% yield, demonstrating higher efficiency than the meta isomer due to reduced steric hindrance .

- Biological Relevance : Used in derivatives like 3b , which exhibit distinct steroidogenesis inhibition profiles compared to 3a , highlighting the impact of substituent position on biological activity .

Halogenated Analogs: 3-Chloro-4-(methylthio)aniline

- Structure : Combines a chloro (-Cl) and methylthio group at positions 3 and 4, respectively.

- Applications: The electron-withdrawing chlorine enhances reactivity in electrophilic substitutions.

Trifluoromethyl Derivative: 3-(Trifluoromethyl)aniline

- Structure : Features a trifluoromethyl (-CF₃) group instead of -SMe.

- Properties: The -CF₃ group increases hydrophobicity and metabolic stability. It is widely used in pharmaceuticals but poses higher environmental risks (EC No.: 202-643-4) compared to 3-(Methylthio)aniline .

Alkoxy and Thiophene Derivatives

- Example 1: (E)-4-(Alkoxy)-N-(4-(methylthio)benzylidene)aniline (In series) Structure: Schiff-base liquid crystals with terminal alkoxy chains (e.g., hexyloxy, octyloxy) and a methylthio group. Phase Behavior: The methylthio group reduces melting points and enhances mesophase stability compared to analogs with nitro or cyano groups, as shown by DSC and POM analyses .

- Example 2 : 3-Ethynyl-N-(thiophen-2-ylmethyl)aniline

- Structure : Incorporates an ethynyl (-C≡CH) and thiophene moiety.

- Applications : Used in optoelectronic materials due to extended conjugation, contrasting with the medicinal focus of this compound .

生物活性

3-(Methylthio)aniline, also known as 3-(methylmercapto)aniline, is an organic compound with the molecular formula CHNS. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHNS

- Molecular Weight: 139.23 g/mol

- Purity: ≥97%

- CAS Number: 1783-81-9

Biological Activities

This compound has been investigated for several biological activities:

- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

- Antioxidant Properties: The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress and related diseases. This activity is often linked to the presence of the methylthio group, which enhances electron donation capabilities.

- Potential as a Reducing Agent: this compound has been utilized as a reducing agent in biochemical reactions, particularly in the conversion of methionine sulfoxide back to methionine, showcasing its role in redox biology.

The biological effects of this compound are thought to involve several mechanisms:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, thereby modulating biochemical pathways critical for cell survival and proliferation.

- Receptor Binding: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions. This interaction could lead to altered physiological responses.

- Methemoglobinemia Risk: Although it possesses beneficial properties, this compound can also induce methemoglobinemia at high concentrations, where it binds to hemoglobin and inhibits oxygen transport in the blood. Symptoms may include cyanosis and respiratory distress .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Study on Antimicrobial Efficacy: A recent study evaluated the antimicrobial activity of various aniline derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a therapeutic agent against bacterial infections .

- Antioxidant Activity Assessment: Research conducted on the antioxidant properties of this compound revealed that it scavenged free radicals effectively, demonstrating a significant reduction in oxidative stress markers in vitro .

- Redox Activity Analysis: In biochemical assays, this compound was shown to reduce methionine sulfoxide efficiently, illustrating its role as a reducing agent in cellular redox processes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methylthio-N-(thiophen-2-ylmethyl)aniline | Methylthio group at para position | Variation in substitution position on aniline |

| N-(Thiophen-2-ylmethyl)aniline | Thiophenyl group attached to aniline | Lacks methylthio group; focuses on anti-cancer activity |

| 3-Methoxy-N-(thiophen-2-ylmethyl)aniline | Methoxy group instead of methylthio | Explored for different electronic properties |

常见问题

Q. What are the optimal synthetic routes for preparing 3-(Methylthio)aniline and its derivatives in laboratory settings?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or diazotization reactions. For example, derivatives like 1-Isothiocyanato-3-(methylthio)benzene are prepared by reacting this compound with thiophosgene analogs in dry dichloromethane under inert conditions, yielding 96% product after flash chromatography . Another route involves coupling reactions with methylthio groups, as seen in the synthesis of 2-(Bis(methylthio)methyl)aniline using dimethylthiomethyl reagents and tert-butyl hypochlorite at −78°C, followed by purification via silica gel chromatography (40% yield) .

Key Parameters:

| Reaction Type | Reagents/Conditions | Yield | Purification Method | Reference |

|---|---|---|---|---|

| Thiourea Derivative | Dry CH₂Cl₂, 67 hr stirring | 96% | Flash chromatography (hexanes:EtOAc) | |

| Nucleophilic Substitution | −78°C, TEA quenching | 40% | Column chromatography (EtOAc:hexanes) |

Q. How can researchers ensure effective purification of this compound?

Methodological Answer: Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) to remove acidic impurities, followed by column chromatography. For example, in the synthesis of 3-(Methylthio)-2-phenyl-1H-indole, the crude product was extracted with CH₂Cl₂, washed with HCl, dried over MgSO₄, and purified via silica gel chromatography using gradient elution (42% yield) . Rotary evaporation under reduced pressure is critical for solvent removal without thermal degradation.

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Storage: Store in airtight containers at 2–8°C, away from oxidizers and ignition sources, given its flashpoint of 62°C .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What reaction mechanisms explain the formation of isothiocyanate derivatives from this compound?

Methodological Answer: Isothiocyanate derivatives (e.g., 1-Isothiocyanato-3-(methylthio)benzene) form via nucleophilic attack of the amine group on thiocarbonyl reagents. For instance, reacting this compound with thiophosgene analogs generates a thiourea intermediate, which undergoes elimination to yield the isothiocyanate. Kinetic studies show reaction completion within 67 hours in anhydrous CH₂Cl₂, monitored by TLC . Computational modeling (e.g., DFT) can validate the electron-deficient aromatic system’s role in directing reactivity.

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should use buffered solutions (pH 3–11) with HPLC monitoring. At acidic pH (<5), protonation of the amine group reduces nucleophilic activity, while alkaline conditions (>9) may promote oxidation of the methylthio moiety. Accelerated degradation tests (e.g., 40°C for 14 days) can identify hydrolytic byproducts like 3-aminobenzenesulfonic acid .

Q. What analytical strategies resolve contradictions in reported yields for this compound derivatives?

Methodological Answer: Contradictory yields (e.g., 40% vs. 27% for similar indole derivatives ) may arise from variations in reaction scale, solvent purity, or catalyst aging. Researchers should:

- Replicate conditions with standardized reagents.

- Use inline spectroscopy (e.g., FTIR) to monitor intermediate formation.

- Apply Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry.

Q. How can researchers mitigate byproduct formation during catalytic sulfoxidation of this compound?

Methodological Answer: Byproducts like 4-(methylthio)bromobenzene form via diazonium salt intermediates during sulfoxidation . Mitigation strategies include:

Q. What advanced characterization techniques validate the structure of this compound complexes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。